Cas no 554427-28-0 (6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a specialized tetrahydropyrimidine derivative with potential applications in pharmaceutical and chemical research. Its structure features both amino and methoxyethylamino functional groups, which may enhance solubility and reactivity in synthetic pathways. The 2-methylpropyl substituent contributes to steric stability, while the tetrahydropyrimidine core offers a versatile scaffold for further modifications. This compound is of interest in medicinal chemistry due to its potential as a precursor for biologically active molecules. Its well-defined molecular architecture allows for precise tuning in drug discovery and development processes. Suitable for controlled reactions, it serves as a valuable intermediate in heterocyclic synthesis.
6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
554427-28-0 structure
Product Name:6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:554427-28-0
MF:C11H20N4O3
MW:256.301502227783
CID:3105813
PubChem ID:2490480
Update Time:2025-06-22

6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-1-isobutyl-5-(2-methoxy-ethylamino)-1H-pyrimidine-2,4-dione
    • SR-01000043609
    • Z55848306
    • AKOS008962061
    • 554427-28-0
    • EN300-05527
    • SR-01000043609-1
    • AB00719935-01
    • 6-amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 6-amino-5-(2-methoxyethylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione
    • EXA42728
    • G21258
    • 6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • Inchi: 1S/C11H20N4O3/c1-7(2)6-15-9(12)8(13-4-5-18-3)10(16)14-11(15)17/h7,13H,4-6,12H2,1-3H3,(H,14,16,17)
    • InChI Key: YKINSBNYLJIUBX-UHFFFAOYSA-N
    • SMILES: O=C1NC(C(=C(N)N1CC(C)C)NCCOC)=O

Computed Properties

  • Exact Mass: 256.15354051Da
  • Monoisotopic Mass: 256.15354051Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 96.7Ų

6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A612993-25mg
6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
554427-28-0
25mg
$ 50.00 2022-06-08
TRC
A612993-50mg
6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature

Additional information on 6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A Comprehensive Overview

CAS No 554427-28-0 refers to the compound 6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidine derivatives, which have been extensively studied for their diverse biological activities and applications in drug design.

The molecular structure of this compound is characterized by a tetrahydropyrimidine ring system with multiple substituents. The presence of an amino group at position 6 and a (2-methoxyethyl)amino group at position 5 introduces significant functional diversity. Additionally, the 1-(2-methylpropyl) substituent adds bulk to the molecule, potentially influencing its pharmacokinetic properties such as absorption and bioavailability.

Recent studies have highlighted the importance of tetrahydropyrimidine derivatives in the development of novel therapeutic agents. For instance, research has shown that these compounds can exhibit potent anti-inflammatory and antioxidant activities due to their ability to modulate key cellular pathways involved in oxidative stress and inflammation. Furthermore, their structural versatility allows for the design of molecules with high specificity for various biological targets.

In terms of synthesis, the preparation of this compound involves a series of carefully designed reactions to assemble the tetrahydropyrimidine core and introduce the desired substituents. One common approach involves the use of condensation reactions between appropriate amino acids or related precursors. The optimization of these synthetic routes has been a focus of recent research efforts to improve yield and purity.

The biological evaluation of this compound has revealed promising results in preclinical models. For example, studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, suggesting potential applications in the treatment of conditions such as Alzheimer's disease or Parkinson's disease. Additionally, its anti-proliferative effects on cancer cells have been explored in vitro, indicating its potential as an anticancer agent.

From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is crucial for its safe utilization. Recent advancements in green chemistry have provided insights into sustainable methods for synthesizing such compounds while minimizing environmental footprint.

In conclusion, CAS No 554427-28-0, or 6-Amino-5-(2-methoxyethyl)amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, represents a valuable addition to the arsenal of bioactive molecules available for drug discovery and development. Its unique structure and diverse functional groups make it a compelling candidate for further investigation across multiple therapeutic areas.

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